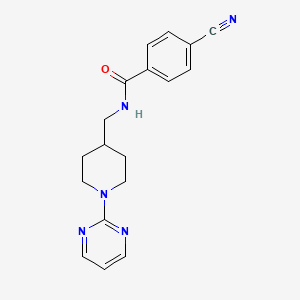
4-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview of Synthetic Dye Hoechst 33258 and Its Analogues
The synthetic dye Hoechst 33258 and its analogues have been extensively studied for their strong binding to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. Originating from a family of minor groove binders, these compounds exhibit significant applications in biological and medical research, including chromosomal and nuclear staining in plant cell biology, and acting as radioprotectors and topoisomerase inhibitors. Their role in drug design and understanding DNA sequence recognition underscores their importance in scientific research (Issar & Kakkar, 2013).
Chemical Inhibitors of Cytochrome P450 Isoforms
The study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes provides crucial insights into the metabolism of drugs and the potential for drug-drug interactions. Selective inhibitors play a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism. This research area is significant for predicting interactions in polypharmacy scenarios and contributes to safer drug development and use (Khojasteh et al., 2011).
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
Cyanobacteria are recognized for producing compounds with potent antimicrobial activities against multidrug-resistant pathogens. This review highlights over 121 cyanobacterial compounds, showcasing their chemical diversity and potential as pharmaceuticals to combat antibiotic resistance. The exploration of cyanobacteria as a source of new antimicrobial agents is a promising avenue in the quest for novel treatments for infections (Swain et al., 2017).
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors have emerged as significant antidiabetic drugs, offering a new approach to treating type 2 diabetes mellitus. This review categorizes DPP IV inhibitor patents, highlighting their therapeutic potential and the ongoing search for new inhibitors with minimal side effects. The focus on DPP IV as a validated target underscores the role of enzyme inhibitors in managing chronic diseases like diabetes (Mendieta et al., 2011).
Monoterpenes as Antimicrobial Agents
The review on monoterpenes, particularly p-Cymene, explores their wide range of biological activities and their role as antimicrobial agents. With the increasing need for new antimicrobial substances, research into the antimicrobial properties of compounds like p-Cymene is vital for developing new treatments and applications in human healthcare (Marchese et al., 2017).
作用機序
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth signals in cells .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as tyrosine kinases, leading to changes in their activity . This interaction could potentially inhibit the signaling pathways that these kinases are involved in .
Biochemical Pathways
Related compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival . By inhibiting this pathway, the compound could potentially have an impact on cell growth and survival.
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Based on the potential inhibition of tyrosine kinases and the pi3k signaling pathway, it can be inferred that the compound may have an impact on cell growth and survival .
特性
IUPAC Name |
4-cyano-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c19-12-14-2-4-16(5-3-14)17(24)22-13-15-6-10-23(11-7-15)18-20-8-1-9-21-18/h1-5,8-9,15H,6-7,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHNCSFCQSPSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523962.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2523963.png)
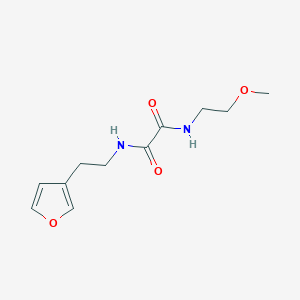
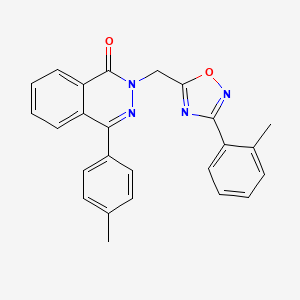

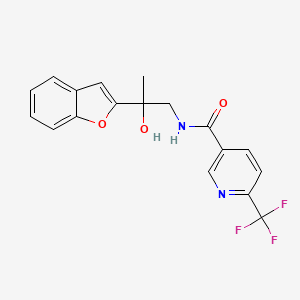
![2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2523970.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2523971.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2523973.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2523974.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)
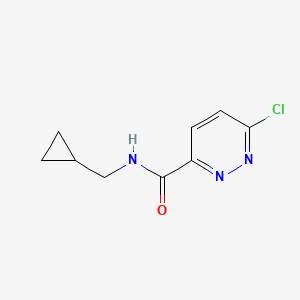
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2523979.png)

